Cas no 1628328-88-0 (2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid)
![2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1628328-88-0x500.png)
2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-amino-5-(trifluoromethyl)-
- 2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
- インチ: 1S/C8H5F3N4O2/c9-8(10,11)3-1-2-15-6(13-3)4(7(16)17)5(12)14-15/h1-2H,(H2,12,14)(H,16,17)
- InChIKey: FPEROSLEBGLRSK-UHFFFAOYSA-N
- ほほえんだ: C12=C(C(O)=O)C(N)=NN1C=CC(C(F)(F)F)=N2
2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3191-250MG |
2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1628328-88-0 | 95% | 250MG |
¥ 5,379.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3191-500mg |
2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1628328-88-0 | 95% | 500mg |
¥8956.0 | 2024-04-23 | |
Ambeed | A570437-1g |
2-Amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1628328-88-0 | 98% | 1g |
$2095.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3191-100.0mg |
2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1628328-88-0 | 95% | 100.0mg |
¥3363.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3191-5G |
2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1628328-88-0 | 95% | 5g |
¥ 40,332.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3191-1G |
2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1628328-88-0 | 95% | 1g |
¥ 13,444.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3191-250mg |
2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1628328-88-0 | 95% | 250mg |
¥5375.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3191-1g |
2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1628328-88-0 | 95% | 1g |
¥13434.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3191-100mg |
2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1628328-88-0 | 95% | 100mg |
¥3363.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3191-500.0mg |
2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
1628328-88-0 | 95% | 500.0mg |
¥8956.0000 | 2024-07-24 |
2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 関連文献
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acidに関する追加情報
Introduction to 2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 1628328-88-0)
2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, identified by its CAS number 1628328-88-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazolopyrimidine class, a scaffold that is widely recognized for its role in the development of various therapeutic agents, particularly in oncology and anti-inflammatory treatments.
The structural motif of 2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid incorporates several key functional groups that contribute to its pharmacological profile. The presence of an amino group at the 2-position and a trifluoromethyl group at the 5-position introduces both reactivity and lipophilicity, respectively. These features are critical in modulating the compound's interactions with biological targets, such as enzymes and receptors. Additionally, the carboxylic acid moiety at the 3-position provides a site for further chemical modification, enabling the synthesis of derivatives with enhanced pharmacokinetic properties.
In recent years, there has been a surge in research focused on developing novel inhibitors targeting kinases and other enzymes involved in cancer progression. Pyrazolopyrimidine derivatives have emerged as promising candidates in this endeavor due to their ability to disrupt key signaling pathways. Specifically, 2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been investigated for its potential as a kinase inhibitor. Preclinical studies have suggested that this compound may exhibit inhibitory activity against several kinases, including those belonging to the tyrosine kinase family, which are often overexpressed in tumors.
The trifluoromethyl group in the structure is particularly noteworthy, as it is frequently employed in drug design to improve metabolic stability and binding affinity. This substituent enhances the compound's interactions with biological targets by increasing its lipophilicity while maintaining water solubility. Such properties are essential for achieving optimal pharmacokinetic profiles, including bioavailability and half-life. Furthermore, the amino group at the 2-position can be readily functionalized through various chemical reactions, such as coupling with carboxylate groups or forming amides, allowing for the creation of libraries of derivatives with tailored biological activities.
Recent advancements in computational chemistry have facilitated the rapid screening of virtual libraries containing 2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives. These computational approaches have enabled researchers to predict binding affinities and identify lead compounds with high potential for further optimization. By leveraging machine learning algorithms and molecular docking simulations, scientists have been able to accelerate the drug discovery process significantly. This has led to several promising candidates entering preclinical development pipelines.
One of the most compelling aspects of 2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is its potential application in combination therapies. The ability to design molecules that target multiple pathways simultaneously has become a cornerstone of modern oncology. By developing derivatives that exhibit dual or multi-target inhibition, researchers aim to overcome resistance mechanisms and improve treatment outcomes. Preliminary data suggest that certain modifications of this scaffold may enhance its ability to interact with both kinase targets and other relevant proteins involved in cancer cell proliferation and survival.
The synthesis of 2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves multi-step organic transformations that highlight the synthetic versatility of pyrazolopyrimidine heterocycles. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the pyrazole ring system. Subsequent functionalization steps introduce the amino group and trifluoromethyl moiety at strategic positions within the molecule. The final step involves introducing the carboxylic acid group at the 3-position through oxidation or hydrolysis reactions. These synthetic routes have been optimized over time to ensure high yields and purity, making large-scale production feasible for both research and commercial purposes.
The pharmacological evaluation of 2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has revealed several interesting properties beyond kinase inhibition. Studies have shown that this compound may also exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This dual functionality makes it an attractive candidate for treating conditions where inflammation plays a significant role alongside cancer progression. Additionally, preliminary toxicology studies have indicated that this compound is well-tolerated at therapeutic doses, suggesting a favorable safety profile.
The development of novel therapeutic agents relies heavily on collaboration between academic researchers and industry partners. 2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid serves as a prime example of how academic insights can translate into industrial applications. By sharing findings from preclinical studies openly through publications and conferences, researchers foster innovation across different sectors. This collaborative approach has been instrumental in advancing drug discovery efforts globally.
Looking ahead, 2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 1628328-88-0) holds promise as a versatile scaffold for developing next-generation therapeutics targeting cancer and inflammatory diseases. Continued research into its derivatives will likely uncover new applications beyond those currently envisioned by researchers worldwide.
1628328-88-0 (2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) 関連製品
- 2229568-19-6(2-methyl-4-(1,2-oxazol-3-yl)butanoic acid)
- 1286717-47-2(1-benzyl-4-6-(4-bromobenzenesulfonyl)pyridine-3-carbonylpiperazine)
- 4219-55-0(4-Propionylbenzoic acid)
- 1221724-32-8(2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid)
- 1251547-33-7(N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide)
- 1955531-46-0(5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole)
- 638139-57-8((5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one)
- 927050-41-7(1-3-(4-chlorophenyl)-5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one)
- 1111506-91-2([(3,5-Dichloropyridin-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate)
- 2580207-24-3(2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid)
